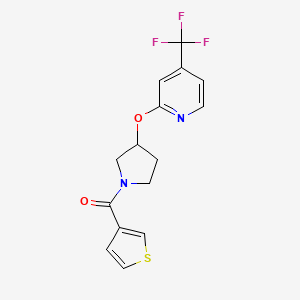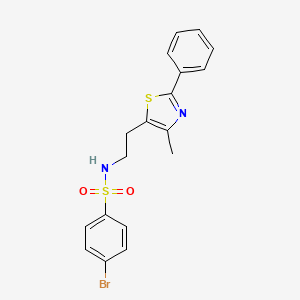
4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a benzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds are usually synthesized through a series of chemical reactions involving the thiazole ring and the benzenesulfonamide group .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring and a benzenesulfonamide group . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the presence of the thiazole ring and the benzenesulfonamide group . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Applications De Recherche Scientifique
Photodynamic Therapy Applications
One significant application of derivatives similar to 4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. For instance, a study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlights their potential as Type II photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Properties
Further research into benzenesulfonamide derivatives, including synthesis and structural characterization, points to their utility in drug development, especially as CCR5 antagonists for HIV-1 infection prevention and potential anticancer applications (Cheng De-ju, 2015). Additionally, the synthesis and characterization of celecoxib derivatives as potential agents for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities have been documented, indicating the broad therapeutic potential of these compounds (Küçükgüzel et al., 2013).
Transition Metal Complexes and Antibacterial Activity
Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains. This highlights their potential in developing new antibacterial agents (Chohan & Shad, 2011).
UV Protection and Antimicrobial Finishing in Textiles
Research on thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial finishing of cotton fabrics demonstrates the application of these compounds beyond biomedical fields. These dyes offer excellent fastness, UV protection, and antibacterial properties to treated fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Enzyme Inhibition for Drug Discovery
Moreover, sulfonamide derivatives have been explored for their carbonic anhydrase inhibitory effects, revealing potential for drug discovery, particularly in treating conditions like glaucoma, epilepsy, and altitude sickness. Such studies underscore the versatility and therapeutic value of sulfonamide-based compounds (Gul et al., 2016).
Mécanisme D'action
While the exact mechanism of action of “4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” is not known, thiazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Orientations Futures
The future research directions for “4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” could involve further exploration of its biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Propriétés
IUPAC Name |
4-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQUHBOVRPXHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



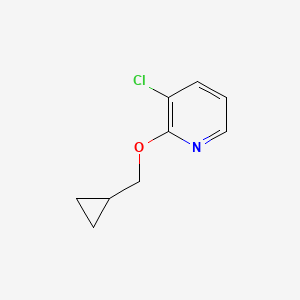

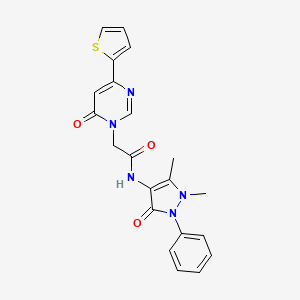
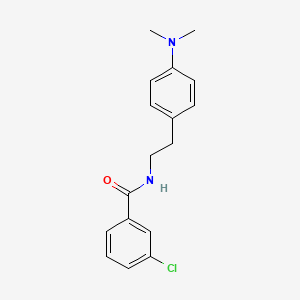
![N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751351.png)

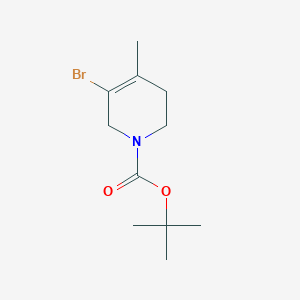
![5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2751355.png)
![(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2751358.png)
![5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2751359.png)
